2,3,5,6-TETRAMETHYL-PYRAZOLO[1,2-A]PYRAZOLE-1,7-DIONE
Description
2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound featuring a fused pyrazolo-pyrazole core with four methyl substituents and two ketone groups at positions 1 and 5. This compound is synthesized and distributed by Cambridge Isotope Laboratories (CIL), a leader in stable isotope-labeled compounds for applications in cancer research, drug development, and metabolic studies . Its isotopic labeling (e.g., with ¹³C or ¹⁵N) enables precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, making it valuable for quantitative biomedical research .
Properties
IUPAC Name |
1,2,6,7-tetramethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-5-7(3)11-8(4)6(2)10(14)12(11)9(5)13/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNUUOGGLNRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498512 | |
| Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68654-22-8 | |
| Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68654-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,5,6-tetramethylpyrazole with a suitable acylating agent, followed by cyclization to form the desired compound . The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,3,5,6-tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for developing new compounds.
Chemical Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be achieved using sodium borohydride.
- Substitution : The compound can participate in substitution reactions with halogens.
Biology
The compound is utilized as a fluorescent marker in biological studies. Its fluorescence properties enable researchers to visualize and study biological molecules and interactions effectively.
Biological Activities
- Investigated for potential antimicrobial properties.
- Explored for anticancer activities due to its ability to interact with biological targets.
Medicine
Research into the therapeutic potential of this compound has revealed promising results. Its applications in medicinal chemistry include:
- Development of novel antimicrobial agents.
- Exploration as an anticancer agent.
Industry
In industrial applications, this compound is used in:
- The development of advanced materials.
- As a catalyst in various chemical reactions.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria. This finding supports its potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal examined the anticancer effects of this compound on various cancer cell lines. The study found that treatment with the compound led to a decrease in cell viability and induced apoptosis in cancer cells. This suggests that it may serve as a lead compound for further drug development.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis; participates in oxidation and substitution reactions. |
| Biology | Fluorescent marker for studying biological interactions; potential antimicrobial and anticancer activities. |
| Medicine | Investigated for antimicrobial and anticancer properties; potential therapeutic applications. |
| Industry | Used in advanced material development; acts as a catalyst in chemical reactions. |
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Findings :
- The 1,7-dione configuration (shared by the target compound and syn-Bimanen) enhances electron-withdrawing properties, favoring applications in photophysical studies .
- Methyl substituents in the target compound improve solubility in organic solvents compared to unsubstituted analogs .
Pyrazolo[1,5-a]pyrimidines and Benzofuran Derivatives
Pyrazolo[1,5-a]pyrimidines, such as those synthesized by Abdelhamid (2009), share a similar fused heterocyclic core but replace one pyrazole ring with a pyrimidine. Key differences include:
Key Findings :
- Benzofuran moieties in pyrazolo-pyrimidines enhance biological activity, unlike the methyl groups in the target compound, which prioritize isotopic labeling utility .
Comparison with Functional Analogs: Kinase Inhibitors
Patented derivatives of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyrazines (e.g., 4-cyano or 5-aminomethyl variants) serve as cyclin-dependent kinase (CDK) inhibitors . These compounds highlight the impact of substituents on pharmacological activity:
Key Findings :
- Cyano/amino groups in kinase inhibitors facilitate hydrogen bonding with enzyme active sites, whereas methyl groups in the target compound prioritize metabolic stability for tracer applications .
Biological Activity
2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione is a polycyclic aromatic compound belonging to the pyrazolopyrazole class. It has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- IUPAC Name : 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
- Molecular Formula : C10H12N2O2
- CAS Number : 68654-22-8
Synthesis
The synthesis of this compound typically involves the cyclization of 2,3,5,6-tetramethylpyrazole with acylating agents under specific conditions. Common methods include:
- Cyclization Reactions : Utilizing acylating agents to facilitate the formation of the pyrazolo structure.
- Purification Techniques : Recrystallization and chromatography are employed to achieve high purity levels.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their antibacterial effects using the agar dilution technique. The results demonstrated that certain derivatives showed promising activity against a range of bacterial strains .
Anticancer Potential
In vitro studies have highlighted the anticancer properties of this compound. It has been tested against several cancer cell lines:
- Cell Lines Tested : K562 (leukemia), MCF-7 (breast cancer), and others.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and inhibit cell proliferation .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways effectively and reduce markers associated with inflammation in various models .
Case Studies and Research Findings
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzyme Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Affecting oxidative stress levels within cells to induce apoptosis.
Q & A
Q. What strategies resolve contradictions between spectral data and computational modeling results?
- Methodological Answer : Reconcile discrepancies by: (i) Repeating spectral measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments). (ii) Validating computational models (DFT, molecular dynamics) with experimental crystallographic data, if available. (iii) Cross-referencing with analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify systematic errors .
Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Link synthesis to conceptual frameworks like structure-activity relationships (SAR) or electronic effect theories. For example: (i) Introduce electron-withdrawing groups (NO₂, CF₃) at position 3 to modulate redox properties. (ii) Use molecular docking studies to predict interactions with biological targets (e.g., enzyme active sites). (iii) Validate hypotheses via in vitro assays (e.g., MIC tests for antifungal activity) .
Q. What advanced separation techniques are suitable for isolating isomers or byproducts?
- Methodological Answer : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) or membrane-based separation (nanofiltration) for isomer resolution. For thermally sensitive byproducts, use low-temperature crystallization gradients (e.g., ethanol/water at 4°C) .
Data Interpretation and Theoretical Integration
Q. How should researchers select analytical methods to validate mechanistic pathways in synthesis?
- Methodological Answer : Combine kinetic studies (e.g., time-resolved NMR) with isotopic labeling (¹³C/¹⁵N) to trace reaction intermediates. For example, ¹⁵N-labeled amines can clarify whether cyclization proceeds via intramolecular vs. intermolecular pathways .
Q. What role do conceptual frameworks play in addressing contradictory literature findings?
- Methodological Answer : Frameworks such as Marcus theory (electron transfer) or frontier molecular orbital (FMO) theory can contextualize discrepancies. For instance, conflicting reactivity trends in polar vs. nonpolar solvents may align with solvent reorganization energy models .
Tables for Key Data
Q. Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Byproducts | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | Diastereomers | 100°C, 12 hrs, DMF | |
| Cycloaddition | 72–85 | Oligomers | 80°C, 8 hrs, CuI catalyst |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.3 (CH₃), δ 7.1 (pyrazole H) | |
| HRMS (ESI) | [M+H]+ 254.1039 (Δ 0.3 ppm error) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
